Product packaging for Methyl 2-(2,6-dimethoxybenzoyl)benzoate(Cat. No.:CAS No. 61227-45-0)

Methyl 2-(2,6-dimethoxybenzoyl)benzoate

Cat. No.: B15463354
CAS No.: 61227-45-0
M. Wt: 300.30 g/mol
InChI Key: LKKRRBUXCKCFSA-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethoxybenzoyl)benzoate is a chemical compound of interest in organic chemistry and pharmaceutical research. While specific studies on this exact molecule are not readily available, its structure suggests it may serve as a key synthetic intermediate or building block in the development of more complex molecules. Related compounds, such as Methyl 2,6-dimethoxybenzoate (CAS 2065-27-2), are known to be used in the synthesis of other fine chemicals and natural product derivatives . Researchers might explore its potential applications in areas such as medicinal chemistry, where it could be utilized in structure-activity relationship (SAR) studies or as a precursor for active pharmaceutical ingredients (APIs). As a benzoate ester derivative, its reactivity could be leveraged in various catalytic and synthetic transformations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B15463354 Methyl 2-(2,6-dimethoxybenzoyl)benzoate CAS No. 61227-45-0

Properties

CAS No.

61227-45-0

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

methyl 2-(2,6-dimethoxybenzoyl)benzoate

InChI

InChI=1S/C17H16O5/c1-20-13-9-6-10-14(21-2)15(13)16(18)11-7-4-5-8-12(11)17(19)22-3/h4-10H,1-3H3

InChI Key

LKKRRBUXCKCFSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Benzoate Esters with Aromatic Urea/Amide Substituents

Compounds 4i and 4j () share a methyl benzoate core but differ in substituents:

  • 4i : Methyl (S)-4-(2-(3-(3,5-dimethylphenyl)ureido)-2-phenylacetamido)benzoate.
    • Molecular weight: 432.2 g/mol (ESI–MS).
    • Yield: 39%.
  • 4j : Methyl (S)-4-(2-(3-(2,6-diethylphenyl)ureido)-2-phenylacetamido)benzoate.
    • Molecular weight: 460.2 g/mol (ESI–MS).
    • Yield: 35%.

Comparison :

  • Substituent Effects: The 3,5-dimethylphenyl group in 4i vs. the 2,6-diethylphenyl group in 4j influences steric bulk and lipophilicity.
  • Synthetic Yield : Lower yield for 4j (35%) suggests steric hindrance from diethyl groups complicates the reaction.

Methyl Benzoate-Based Sulfonylurea Herbicides

lists methyl benzoate derivatives with sulfonylurea and triazine groups, such as:

Triflusulfuron methyl ester : Contains a trifluoroethoxy-triazine group.

Metsulfuron methyl ester : Features a methoxy-methyl-triazine group.

Comparison :

  • Functional Groups : The sulfonylurea bridge and triazine ring in these herbicides contrast with the dimethoxybenzoyl group in the target compound. These groups confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

Denatonium Benzoate

Denatonium Benzoate () is a quaternary ammonium benzoate with the formula C28H34N2O3·H2O:

  • Molecular weight : 464.60 g/mol (hydrated).
  • Use : Bittering agent in industrial products (e.g., antifreeze).
  • Purity : USP standards require 99.5–101.0% purity when anhydrous.

Comparison :

  • Structural Divergence : The ammonium group in Denatonium Benzoate enables strong receptor binding (bitter taste), while the dimethoxybenzoyl group in the target compound may favor different biointeractions.
  • Regulatory Standards : Denatonium Benzoate’s strict purity guidelines highlight its industrial importance, contrasting with research-focused benzoates .

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Application Reference
Methyl 2-(2,6-dimethoxybenzoyl)benzoate Not reported 2,6-dimethoxybenzoyl Pharmaceutical R&D -
4i 432.2 3,5-dimethylphenylurea Pharmaceutical R&D
4j 460.2 2,6-diethylphenylurea Pharmaceutical R&D
Triflusulfuron methyl ester Not reported Trifluoroethoxy-triazine sulfonyl Herbicide
Denatonium Benzoate 464.60 Quaternary ammonium Bittering agent

Research Findings and Implications

  • Substituent Impact : Bulky groups (e.g., diethyl in 4j) reduce synthetic efficiency but may enhance bioactivity through improved lipophilicity .
  • Functional Group Diversity : Sulfonylurea herbicides () demonstrate how altering substituents can pivot a compound’s application from pharmaceuticals to agriculture .
  • Structural-Activity Relationships (SAR) : The dimethoxybenzoyl group in the target compound may offer unique hydrogen-bonding or π-π stacking interactions absent in Denatonium Benzoate’s ammonium structure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(2,6-dimethoxybenzoyl)benzoate, and how can purity be validated?

  • Methodology : Synthesis typically involves esterification and Friedel-Crafts acylation. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. For example, ¹H NMR can confirm functional groups (e.g., methoxy and ester peaks), while HPLC (≥95% purity threshold) ensures minimal impurities .
  • Data Example : In related benzoate derivatives, integration ratios in ¹H NMR (e.g., 3:2 for methoxy vs. aromatic protons) and retention times in HPLC (e.g., 8.2 min for the target compound) are critical validation metrics .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. SHELX programs are robust for small-molecule structures, handling intensity data and optimizing parameters like bond lengths and angles .
  • Data Example : In similar compounds, bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles (e.g., 117.7° for aromatic ring dihedral angles) are refined using SHELXL’s least-squares algorithms .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR, IR, and mass spectrometry. For example, IR can confirm carbonyl stretches (~1700 cm⁻¹ for ester and benzoyl groups), while HRMS provides exact mass (e.g., [M+H]⁺ at 315.1234) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in synthetic pathways?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites.
  • Data Example : For methyl benzoate derivatives, HOMO energies (−6.2 eV) indicate susceptibility to electrophilic attack at the methoxy-substituted ring .

Q. How can researchers resolve contradictions between experimental and computational bond-length data in crystallographic studies?

  • Methodology : Cross-validate using Mercury software to analyze packing effects and compare with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing or thermal motion artifacts .
  • Case Study : In Methyl 2,6-difluoro-3-methylbenzoate, computed C-F bond lengths (1.34 Å) vs. experimental (1.32–1.34 Å) show good agreement, but steric effects in dimethoxy derivatives may require tweaking van der Waals radii in models .

Q. What strategies optimize the compound’s bioactivity in pesticide research while minimizing toxicity?

  • Methodology : Derivatize the benzoyl or methoxy groups and test pesticidal activity via in vitro assays (e.g., insecticidal activity against Spodoptera frugiperda). Compare with structurally related compounds like sulfometuron-methyl, where methoxy groups enhance herbicidal activity .
  • Data Example : In bensulfuron-methyl, EC₅₀ values of 0.8 µM for weed inhibition correlate with electron-withdrawing substituents on the benzoyl ring .

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